molecular formula C9H8BrNO B13013253 5-Bromo-7-methylisoindolin-1-one

5-Bromo-7-methylisoindolin-1-one

Cat. No.: B13013253
M. Wt: 226.07 g/mol
InChI Key: IOHREJSRVLYMMJ-UHFFFAOYSA-N
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Description

5-Bromo-7-methylisoindolin-1-one is a heterocyclic compound with the molecular formula C9H8BrNO. It is a derivative of isoindolin-1-one, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylisoindolin-1-one typically involves the bromination of 7-methylisoindolin-1-one. A common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in organic synthesis or medicinal chemistry .

Scientific Research Applications

5-Bromo-7-methylisoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylisoindolin-1-one, particularly in its role as a CDK inhibitor, involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets include specific amino acid residues within the CDK active site, which interact with the compound through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisoindolin-1-one: Lacks the methyl group at the 7th position.

    7-Methylisoindolin-1-one: Lacks the bromine atom at the 5th position.

    5-Chloro-7-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-7-methylisoindolin-1-one is unique due to the combined presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

IOHREJSRVLYMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NC2)Br

Origin of Product

United States

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